

Introduction: The Privileged Status of Halogenated Indoles in Drug Discovery

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Compound of Interest

Compound Name: methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

CAS No.: 1427380-14-0

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The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a multitude of diverse biological receptors.[1][2] Its structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin, allows it to serve as a versatile template for drug design. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this core structure dramatically enhances its therapeutic potential.

Fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This can lead to improved pharmacokinetic profiles, such as enhanced blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system (CNS).[3] Bromine, on the other hand, not only contributes to binding interactions but also serves as a crucial synthetic handle. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[4][5]

The 4-bromo-7-fluoroindole scaffold synergistically combines these attributes. The 7-fluoro substituent can enhance metabolic stability and modulate the electronic properties of the indole ring, while the 4-bromo position provides a reactive site for introducing molecular diversity. This guide provides a comprehensive literature review of this specific scaffold, detailing its synthesis, established applications in medicinal chemistry, and future potential for the development of novel therapeutics.

Core Synthesis and Methodologies

The construction of the indole nucleus is a well-established field in organic chemistry, with classic methods like the Fischer, Madelung, and Bischler syntheses providing foundational routes. However, the synthesis of specifically substituted indoles, such as the 4-bromo-7-fluoro variant, often requires more tailored approaches to control regiochemistry and achieve desirable yields.

One common strategy involves a multi-step sequence starting from a correspondingly substituted nitro-aromatic precursor. This approach offers robust control over the final substitution pattern.

Representative Synthetic Protocol: Synthesis of 4-Bromo-6-Fluoro-1H-indole

The following protocol, adapted from a patented method, illustrates a common pathway for synthesizing a closely related bromo-fluoro-indole, which demonstrates the key chemical transformations involved.^[6]

Step 1: Vinylation of the Nitroaromatic Ring

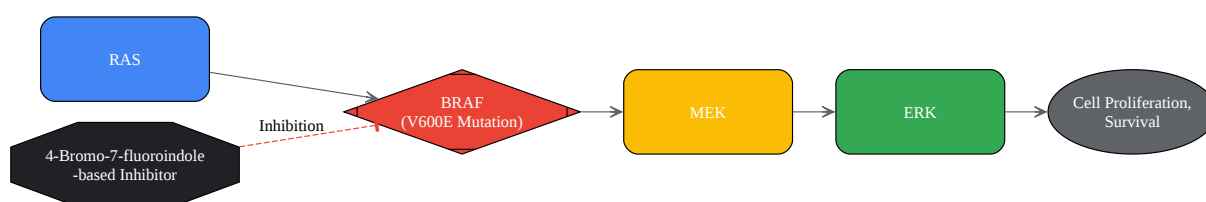
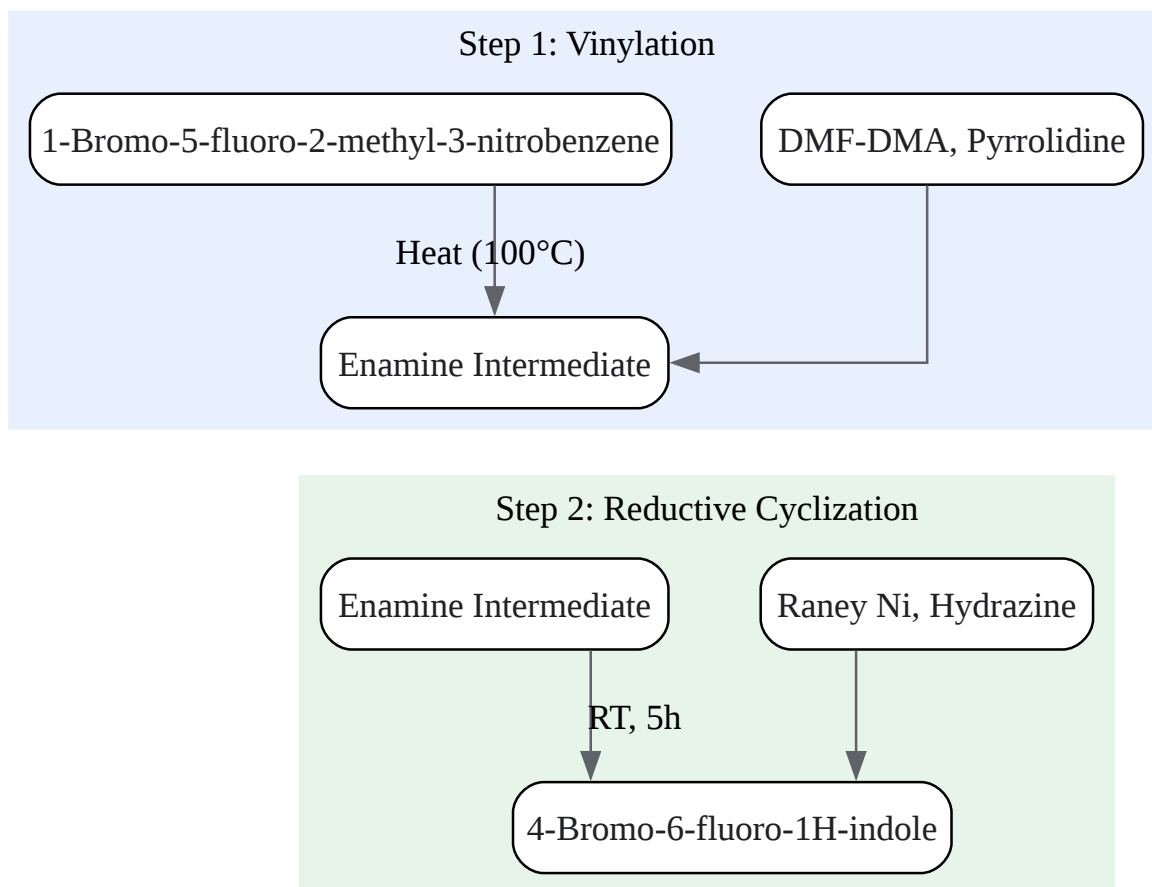
- To a solution of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
- Heat the reaction mixture at 100 °C and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to yield the crude enamine intermediate, 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine.^[6]

Causality: This step forms a reactive enamine intermediate. The DMF-DMA acts as a one-carbon electrophile, and pyrrolidine serves as a nucleophilic catalyst, facilitating the condensation with the activated methyl group of the nitrotoluene derivative.

Step 2: Reductive Cyclization to Form the Indole Ring

- Dissolve the crude enamine intermediate from Step 1 in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).
- Add a suspension of Raney Nickel in water to the mixture.
- At 0 °C, slowly add hydrazine monohydrate.
- Allow the reaction to warm to room temperature and stir for approximately 5 hours.
- Filter the reaction mixture through diatomaceous earth, washing the filter cake with ethyl acetate (EtOAc).
- Combine the filtrates and concentrate under reduced pressure to yield the final product, 4-bromo-6-fluoro-1H-indole.^[6]

Causality: This is a reductive cyclization. Hydrazine monohydrate in the presence of Raney Nickel reduces the nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization by attacking the enamine, which, after elimination of pyrrolidine and subsequent aromatization, yields the indole core.



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Fig. 2: Inhibition of the MAPK/ERK signaling pathway.

Quantitative Data: Potency of Kinase Inhibitors

The efficacy of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

Compound	Target Kinase	IC50 (nM)	Cell Line	Cellular Potency (IC50, nM)
Vemurafenib	BRAF V600E	31	Colo-205	100
Vemurafenib	wild-type BRAF	100	-	-
Vemurafenib	c-RAF-1	48	-	-

Data adapted from BenchChem application notes for the related 5-bromo-7-azaindole scaffold.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

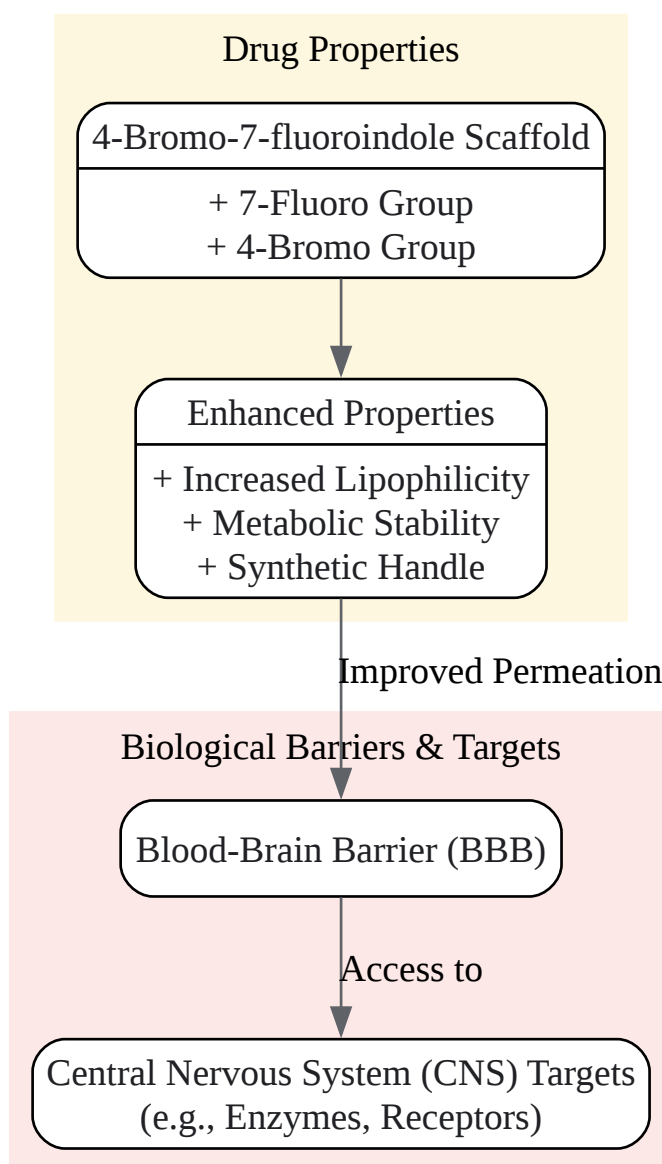
- **Compound Preparation:** Prepare serial dilutions of the test compound (e.g., derived from the 4-bromo-7-fluoroindole scaffold) in DMSO.
- **Reaction Setup:** In a 384-well plate, add the assay buffer, the recombinant target kinase (e.g., BRAF V600E), the appropriate substrate (e.g., kinase-dead MEK1), and the test compound dilutions.
- **Initiation:** Initiate the kinase reaction by adding a solution of ATP.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

- **Detection:** Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.
- **Data Analysis:** Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve. [4]

Neurodegenerative Diseases: Modulating CNS Targets

The development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's is exceptionally challenging, largely due to the blood-brain barrier (BBB). [3][7]The incorporation of fluorine into drug candidates is a well-established strategy to improve BBB penetration. [3]Fluorine's high electronegativity can reduce the pKa of nearby amine groups and lower the molecule's susceptibility to metabolic degradation by cytochrome P450 enzymes, prolonging its half-life in the body.

While specific studies on 4-bromo-7-fluoroindole for neurodegenerative diseases are emerging, the scaffold possesses ideal characteristics for CNS drug design. The lipophilicity and metabolic stability conferred by the fluorine atom, combined with the synthetic versatility of the bromine atom, make it a promising starting point. For instance, in silico studies of the related 4-bromo-3-fluorobenzonitrile showed good potential for BBB and CNS penetration, suggesting it may act as an inhibitor for enzymes relevant to Alzheimer's disease. [8]Mutations in genes that regulate lipid metabolism, such as PLD3, have also been linked to increased risk for Alzheimer's, highlighting novel pathways for therapeutic intervention. [9]



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Fig. 3: Rationale for scaffold use in CNS drug design.

Antimicrobial and Anti-Virulence Applications

With the rise of antibiotic-resistant bacteria, there is an urgent need for new therapeutic strategies. One promising approach is anti-virulence therapy, which aims to disarm pathogens by inhibiting their virulence factors (e.g., toxins, biofilms) rather than killing them, thereby reducing the selective pressure for resistance. [10] Halogenated indoles have demonstrated significant potential in this area. Studies have shown that bromoindoles and fluoroindoles can

inhibit biofilm formation and virulence in a range of pathogens. [11][12][13] For example, 7-fluoroindole was identified as a potent inhibitor of biofilm formation and the production of quorum-sensing (QS) regulated virulence factors in *Pseudomonas aeruginosa*. [13] Research on a panel of halogenated indoles against enterohemorrhagic *Escherichia coli* (EHEC) revealed important structure-activity relationships. [11]* Activity Order: Chloroindoles > Bromoindoles > Indole > Fluoroindoles.

- Positional Effects: Halogenation at the C4 or C5 position tends to promote antimicrobial activity, while substitution at C7 can be detrimental. [11] This suggests that the 4-bromo-7-fluoroindole scaffold may have a nuanced activity profile, where the 4-bromo group contributes positively to antimicrobial or anti-biofilm effects, while the 7-fluoro group primarily modulates pharmacokinetic properties.

Quantitative Data: Antimicrobial and Anti-Biofilm Activity

Compound	Minimum Inhibitory Conc. (MIC) (µg/mL)	Biofilm Inhibition (at 20 µg/mL)	Organism
4-Bromoindole	100	>61%	EHEC
5-Bromoindole	200	>61%	EHEC
4-Chloroindole	50	>80%	<i>V. parahaemolyticus</i>

Data from Lee et al. (2014) and Kim et al. (2021). [11][12]

Experimental Protocol: Crystal Violet Biofilm Assay

- Inoculation: Grow a bacterial culture (e.g., *E. coli*, *P. aeruginosa*) overnight. Dilute the culture in fresh growth medium and add it to the wells of a 96-well microtiter plate containing serial dilutions of the test compound.
- Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

- **Washing:** Discard the planktonic (free-floating) cells and gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.
- **Staining:** Add a 0.1% crystal violet solution to each well and incubate for 15 minutes. Crystal violet stains the attached biofilm biomass.
- **Solubilization:** Discard the crystal violet solution and wash the wells again. Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the stain bound to the biofilm.
- **Quantification:** Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550 nm) using a microplate reader. A lower absorbance in treated wells compared to the untreated control indicates biofilm inhibition.

Future Perspectives and Conclusion

The 4-bromo-7-fluoroindole scaffold represents a highly valuable and versatile platform for modern medicinal chemistry. Its constituent halogens provide a powerful combination of features: the fluorine atom for optimizing drug-like properties such as metabolic stability and CNS penetration, and the bromine atom as a key anchor for synthetic elaboration and diversity-oriented synthesis.

Current research has highlighted its potential in oncology, neurodegenerative disorders, and as a novel class of anti-virulence agents. Future research directions could include:

- **Exploring New Targets:** Systematically screening libraries based on this scaffold against a wider range of biological targets.
- **Advanced Drug Modalities:** Utilizing the bromo-handle for the development of more complex therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where the scaffold serves as the warhead for a target protein.
- **Computational Chemistry:** Employing in silico docking and molecular dynamics simulations to guide the rational design of next-generation inhibitors with improved potency and selectivity.

In conclusion, the 4-bromo-7-fluoroindole core is more than just another heterocyclic structure; it is a strategically designed scaffold that addresses key challenges in drug discovery. Its

continued exploration is poised to yield novel and effective therapeutic agents for a host of human diseases.

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